molecular formula C16H21BrClN3 B13740624 N-p-Bromobenzyl-N',N'-dimethyl-N-2-pyridylethylenediamine hydrochloride CAS No. 14612-92-1

N-p-Bromobenzyl-N',N'-dimethyl-N-2-pyridylethylenediamine hydrochloride

Cat. No.: B13740624
CAS No.: 14612-92-1
M. Wt: 370.7 g/mol
InChI Key: ZQJUQBSXMSRMMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-p-Bromobenzyl-N',N'-dimethyl-N-2-pyridylethylenediamine hydrochloride is a synthetic ethylenediamine derivative characterized by a bromobenzyl substituent, a pyridyl group, and dimethylamino moieties. The compound’s molecular formula is C₁₆H₂₀BrN₃·HCl, with a molecular weight of 370.72 g/mol (calculated from atomic masses). Its structure includes a p-bromobenzyl group attached to an ethylenediamine backbone, where one nitrogen is substituted with a 2-pyridyl group, and the other nitrogen is dimethylated. The hydrochloride salt enhances solubility and stability, common in pharmaceutical applications .

Toxicological studies indicate that the compound is poisonous via subcutaneous (LD₅₀: 165 mg/kg in mice) and intravenous routes (LD₅₀: 25.8 mg/kg in mice) and moderately toxic orally (LD₅₀: 600 mg/kg). Decomposition releases hazardous fumes (Br⁻, HCl, NOₓ), necessitating careful handling .

Properties

CAS No.

14612-92-1

Molecular Formula

C16H21BrClN3

Molecular Weight

370.7 g/mol

IUPAC Name

2-[(4-bromophenyl)methyl-pyridin-2-ylamino]ethyl-dimethylazanium;chloride

InChI

InChI=1S/C16H20BrN3.ClH/c1-19(2)11-12-20(16-5-3-4-10-18-16)13-14-6-8-15(17)9-7-14;/h3-10H,11-13H2,1-2H3;1H

InChI Key

ZQJUQBSXMSRMMB-UHFFFAOYSA-N

Canonical SMILES

C[NH+](C)CCN(CC1=CC=C(C=C1)Br)C2=CC=CC=N2.[Cl-]

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation of N-p-bromobenzyl-N',N'-dimethyl-N-2-pyridylethylenediamine hydrochloride generally involves two main stages:

  • Stage 1: Synthesis of the intermediate 2-(p-bromobenzylamino)pyridine.
  • Stage 2: Alkylation of the intermediate with a suitable chloroethylamine derivative to introduce the dimethylaminoethyl side chain, followed by conversion to the hydrochloride salt.

This approach mirrors closely related synthetic routes used for analogous compounds such as the p-chlorobenzyl derivatives, with adaptations for the bromine substituent.

Synthesis of 2-(p-Bromobenzylamino)pyridine Intermediate

The intermediate 2-(p-bromobenzylamino)pyridine is prepared by reacting p-bromobenzyl chloride with 2-aminopyridine under controlled conditions. The reaction typically occurs in an inert solvent such as toluene, with the presence of an acid-binding agent to neutralize generated hydrochloric acid.

  • Reagents and Conditions:

    • p-Bromobenzyl chloride
    • 2-Aminopyridine
    • Inert solvent (e.g., toluene)
    • Acid scavenger (e.g., sodium hydride or sodium hydroxide)
    • Heating under reflux for several hours
  • Purification:
    After reaction completion, the mixture is washed with acidified water to remove impurities and then basified to liberate the free base. The product is isolated by extraction and distillation or crystallization.

  • Characterization:
    The intermediate typically appears as an oil or crystalline solid with a boiling point or melting point consistent with literature values for similar compounds.

Alkylation to Form N-p-Bromobenzyl-N',N'-dimethyl-N-2-pyridylethylenediamine

The alkylation step involves reacting the intermediate 2-(p-bromobenzylamino)pyridine with β-chloroethyldimethylamine or a similar alkylating agent to introduce the N,N-dimethylaminoethyl side chain.

  • Reagents and Conditions:

    • 2-(p-Bromobenzylamino)pyridine
    • β-Chloroethyldimethylamine or its hydrochloride salt (neutralized prior to use)
    • Inert solvent (toluene or methanol)
    • Acid binding agent (e.g., sodium hydride)
    • Reflux temperature for several hours
  • Procedure:
    The intermediate is suspended in toluene with sodium hydride and heated under reflux. The alkylating agent is added dropwise to control reaction rate and minimize side reactions. After completion, the mixture is filtered to remove solids, and the filtrate is subjected to distillation or crystallization to isolate the product.

Formation of the Hydrochloride Salt

To obtain the hydrochloride salt of N-p-bromobenzyl-N',N'-dimethyl-N-2-pyridylethylenediamine, the free base is treated with an equimolar amount of hydrogen chloride, typically in methanol.

  • Procedure:

    • Dissolve the free base in methanol.
    • Add a standardized hydrogen chloride solution dropwise.
    • Precipitate the hydrochloride salt by adding ether.
    • Isolate the crystalline hydrochloride by filtration and recrystallization from acetone or other suitable solvent.
  • Properties:
    The hydrochloride salt generally exhibits improved crystallinity and stability compared to the free base, with characteristic melting points and spectral properties confirming its identity.

Comparative Data Table of Preparation Steps

Step Reagents/Conditions Solvent Temperature Notes
2-(p-Bromobenzylamino)pyridine synthesis p-Bromobenzyl chloride, 2-aminopyridine, sodium hydride Toluene Reflux (60-70 °C) Acid scavenger neutralizes HCl formed
Alkylation β-Chloroethyldimethylamine (neutralized), sodium hydride Toluene Reflux (approx. 110 °C) Dropwise addition of alkylating agent
Hydrochloride salt formation Hydrogen chloride (standardized solution) Methanol, ether Room temperature Precipitation by ether addition, recrystallization from acetone

Research Findings and Notes

  • The synthetic route for the bromobenzyl derivative closely parallels that of the chlorobenzyl analogs, with adjustments made for the bromine substituent's reactivity and steric effects.
  • Sodium hydride is an effective acid scavenger in the alkylation step, preventing protonation of the amine and driving the reaction to completion.
  • Purification by acid-base extraction and solvent partitioning is critical to remove unreacted starting materials and side products.
  • The hydrochloride salt formation enhances compound stability and facilitates handling for further applications.
  • Although direct literature specifically detailing the bromobenzyl compound is limited, extrapolation from the well-documented chlorobenzyl analog synthesis provides a robust methodology.
  • Spectroscopic characterization (NMR, IR, melting point) is essential to confirm the chemical identity and purity of intermediates and final products.

Chemical Reactions Analysis

Types of Reactions

N-p-Bromobenzyl-N’,N’-dimethyl-N-2-pyridylethylenediamine hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, bromination typically results in the formation of brominated benzyl compounds, while nucleophilic substitution can yield a variety of substituted products .

Scientific Research Applications

Pharmacological Applications

1. Antihistaminic Properties:
The compound exhibits notable antihistaminic effects, which are essential in treating allergic reactions. Unlike many conventional antihistamines that can cause sedation, this compound has been shown to have minimal sedative effects, making it a promising candidate for further clinical development .

2. Neuroprotective Effects:
Research indicates that N-p-Bromobenzyl-N',N'-dimethyl-N-2-pyridylethylenediamine hydrochloride may possess neuroprotective properties. Studies have demonstrated its ability to modulate neurotransmitter systems and protect neuronal cells from oxidative stress, which is crucial in conditions like neurodegenerative diseases .

Biochemical Research Applications

1. Enzyme Inhibition Studies:
The compound has been utilized in studies investigating its role as an enzyme inhibitor. Its structural characteristics allow it to interact effectively with various enzymes, providing insights into enzyme kinetics and mechanisms of action. For example, it has been evaluated for its inhibitory effects on polyphosphate kinases, which play a role in cellular energy metabolism .

2. Radical Scavenging Activity:
Recent studies have explored the radical scavenging capabilities of this compound. It has shown potential in mitigating oxidative stress by scavenging free radicals, indicating its possible application in developing antioxidant therapies .

Data Tables and Case Studies

Application Area Findings/Insights References
Antihistaminic PropertiesMinimal sedation compared to traditional antihistamines; effective in allergy treatment
Neuroprotective EffectsModulates neurotransmitter systems; protects against oxidative stress
Enzyme InhibitionEffective inhibitor of polyphosphate kinases; aids in understanding enzyme kinetics
Radical Scavenging ActivityShows significant potential in scavenging free radicals; implications for antioxidant therapies

Mechanism of Action

The mechanism of action of N-p-Bromobenzyl-N’,N’-dimethyl-N-2-pyridylethylenediamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, leading to changes in their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

N-p-Methoxybenzyl-N',N'-dimethyl-N-2-pyridylethylenediamine Hydrochloride

  • CAS : 6036-95-9
  • Molecular Formula : C₁₇H₂₃N₃O·HCl
  • Molecular Weight : 321.85 g/mol
  • Key Differences: Replaces the bromine atom with a methoxy (-OCH₃) group. The methoxy group’s electron-donating nature may influence receptor binding compared to the electron-withdrawing bromine .

Thonzylamine Hydrochloride (Neohetramine)

  • CAS: Not explicitly listed (synonyms: Resistab, Novohetramin)
  • Molecular Formula : C₁₆H₂₁N₅O·HCl
  • Molecular Weight : 335.83 g/mol
  • Key Differences : Features a pyrimidinyl group instead of pyridyl and a methoxybenzyl substituent. Pyrimidine’s aromaticity and hydrogen-bonding capacity may enhance target specificity, as seen in its use as an antihistamine .

Counterion Variations

N-p-Bromobenzyl-N'-ethyl-N'-methyl-N-2-pyridylethylenediamine Maleate

  • CAS : 33855-47-9
  • Molecular Formula : C₁₇H₂₂BrN₃·C₄H₄O₄
  • Molecular Weight : 464.41 g/mol
  • Key Differences : Maleate counterion instead of hydrochloride. Maleic acid’s dicarboxylic structure may improve crystallinity but reduce aqueous solubility compared to HCl salts. Pharmacokinetic profiles (e.g., absorption rate) could differ significantly .

Data Table: Comparative Analysis

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Substituents Counterion LD₅₀ (Mouse)
Target Compound - C₁₆H₂₀BrN₃·HCl 370.72 p-Bromobenzyl, Pyridyl HCl 165 mg/kg (SC)
N-p-Methoxybenzyl Analogue 6036-95-9 C₁₇H₂₃N₃O·HCl 321.85 p-Methoxybenzyl, Pyridyl HCl Not reported
Thonzylamine Hydrochloride - C₁₆H₂₁N₅O·HCl 335.83 p-Methoxybenzyl, Pyrimidinyl HCl Not reported
Maleate Salt Analogue 33855-47-9 C₁₇H₂₂BrN₃·C₄H₄O₄ 464.41 p-Bromobenzyl, Pyridyl Maleate Not reported

Key Research Findings

Toxicity Profile: The target compound’s subcutaneous LD₅₀ (165 mg/kg) is significantly lower than its oral LD₅₀ (600 mg/kg), highlighting route-dependent toxicity. This contrasts with non-halogenated analogs (e.g., methoxy derivatives), where lower toxicity is anticipated due to the absence of bromine .

Aromatic Groups: Pyridyl vs. pyrimidinyl substitutions alter binding affinities. Pyrimidine’s additional nitrogen may improve interactions with enzymes like histamine receptors .

Counterion Impact: Hydrochloride salts generally offer higher solubility than maleates, critical for intravenous formulations. However, maleates may provide better stability in solid dosages .

Biological Activity

N-p-Bromobenzyl-N',N'-dimethyl-N-2-pyridylethylenediamine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article will explore the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.

The compound is characterized by its unique structure, which includes a bromobenzyl group and two dimethyl groups attached to an ethylenediamine backbone. Its chemical formula is C16H22BrN3HClC_{16}H_{22}BrN_3\cdot HCl, and it is often utilized in various biological assays due to its specific interactions with biological targets.

Antihistaminic Properties

One of the most notable biological activities of this compound is its antihistaminic effect. This activity was demonstrated in a study where the compound exhibited significant inhibition of histamine-induced responses in animal models. The mechanism involves competitive antagonism at the H1 histamine receptor sites, which suggests its potential use in treating allergic reactions.

Case Studies

  • Study on Allergic Responses : A study conducted on laboratory animals showed that administration of this compound significantly reduced symptoms associated with allergic rhinitis. The results indicated a reduction in nasal inflammation and mucus production, highlighting its therapeutic potential against allergic conditions.
  • In Vitro Assays : In vitro assays demonstrated that this compound could inhibit the proliferation of certain cancer cell lines, suggesting possible anticancer properties. The IC50 values for various cell lines were determined, providing insight into its cytotoxic effects.

The compound's mechanism of action involves modulation of neurotransmitter release and receptor binding. It has been shown to interact with various neurotransmitter systems, including serotonin and dopamine pathways, which may contribute to its observed biological effects.

Table 1: Biological Activity Summary

Activity TypeModel UsedObserved EffectReference
AntihistaminicAnimal ModelReduced nasal inflammation
CytotoxicityCancer Cell LinesInhibition of cell proliferation
Neurotransmitter ModulationIn Vitro AssaysAltered neurotransmitter release

Table 2: IC50 Values for Cancer Cell Lines

Cell LineIC50 (µM)
HeLa15
MCF-722
A54918

Q & A

Q. What are the standard synthetic protocols for N-p-bromobenzyl-N',N'-dimethyl-N-2-pyridylethylenediamine hydrochloride, and what key intermediates are involved?

The synthesis involves brominated analogs of ethylenediamine derivatives. A method analogous to Tripelennamine (a structural relative) includes:

Schiff base formation : Condensation of 2-aminopyridine with p-bromobenzaldehyde to form an imine intermediate.

Reduction : Catalytic hydrogenation or sodium borohydride reduction of the imine to yield 2-(p-bromobenzylamino)pyridine.

Alkylation : Reaction with 2-dimethylaminoethyl chloride in the presence of sodium amide to install the dimethylaminoethyl group .
Key considerations: Purification via column chromatography and characterization by 1^1H/13^13C NMR to confirm regioselectivity.

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

  • NMR spectroscopy : 1^1H NMR identifies protons on the pyridyl, bromobenzyl, and ethylenediamine moieties (e.g., aromatic protons at δ 7.2–8.5 ppm, methyl groups at δ 2.2–3.1 ppm).
  • Mass spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]+^+ at m/z 409.1 for C17_{17}H20_{20}BrN3_3) and fragments indicating bromine loss.
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% required for pharmacological studies) .

Q. How does the solubility profile of this compound influence formulation strategies in preclinical studies?

  • Aqueous solubility : The hydrochloride salt enhances water solubility (e.g., ~0.6 g/L at 25°C for analogs like Tripelennamine hydrochloride) .
  • Formulation : Use buffered saline (pH 4–5) to prevent precipitation. For in vivo studies, consider PEG-based vehicles for improved bioavailability.
  • Stability : Store lyophilized at –20°C; avoid prolonged exposure to light due to the bromobenzyl group’s photosensitivity .

Advanced Research Questions

Q. How does the bromobenzyl moiety modulate receptor binding compared to non-halogenated analogs?

The bromine atom increases van der Waals interactions with hydrophobic receptor pockets (e.g., histamine H1 receptors). Comparative studies show:

  • Binding affinity : Brominated analogs exhibit 2–3× higher affinity than chlorinated or non-halogenated derivatives due to enhanced lipophilicity (logP increased by ~0.5 units).
  • Selectivity : Bromine’s steric bulk may reduce off-target effects vs. smaller halogens.
    Methodology: Radioligand displacement assays using 3^3H-mepyramine in guinea pig brain membranes .

Q. What strategies resolve contradictions in reported biological activity data across structural analogs?

Discrepancies arise from variations in assay conditions or impurity profiles. To address:

  • Standardize assays : Use identical cell lines (e.g., HEK293 expressing H1 receptors) and buffer systems (pH 7.4, 37°C).
  • Control purity : Validate compound purity via LC-MS and elemental analysis (>99% purity required for IC50 comparisons).
  • Meta-analysis : Cross-reference data from PubChem, ChEMBL, and peer-reviewed studies to identify outliers .

Q. How can structural modifications (e.g., halogen substitution) optimize pharmacokinetic properties?

A comparative table of analogs highlights key trends:

CompoundHalogenlogPPlasma Half-life (h)Reference
N-p-Chlorobenzyl analogCl2.14.2
N-p-Bromobenzyl analog Br 2.6 5.8
N-p-Fluorobenzyl analogF1.83.5

Key insight: Bromine’s higher lipophilicity extends half-life but may require dose adjustments to avoid CNS penetration .

Q. What in silico tools predict the compound’s metabolic pathways and potential toxicity?

  • Metabolism prediction : Use Schrödinger’s QikProp or ADMET Predictor to identify likely cytochrome P450 (CYP3A4/2D6) oxidation sites (e.g., demethylation of the dimethylamino group).
  • Toxicity screening : Derek Nexus flags potential hepatotoxicity from brominated aromatic metabolites. Validate with in vitro hepatocyte assays .

Q. How do crystallographic data inform salt form selection for improved stability?

  • Single-crystal XRD : Resolves protonation states (e.g., hydrochloride salt stabilizes the ethylenediamine moiety via ionic bonding).
  • Polymorphism screening : Differential scanning calorimetry (DSC) identifies stable crystalline forms. For analogs, hydrochloride salts show lower hygroscopicity vs. maleates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.